Cas no 2191110-28-6 (1-[4-[(3-Methoxyphenyl)methyl]-1-piperidinyl]-2-propen-1-one)
![1-[4-[(3-Methoxyphenyl)methyl]-1-piperidinyl]-2-propen-1-one structure](https://ja.kuujia.com/scimg/cas/2191110-28-6x500.png)
1-[4-[(3-Methoxyphenyl)methyl]-1-piperidinyl]-2-propen-1-one 化学的及び物理的性質
名前と識別子
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- EN300-6702383
- 2191110-28-6
- 1-[4-[(3-Methoxyphenyl)methyl]piperidin-1-yl]prop-2-en-1-one
- AKOS034007691
- Z2738286852
- 1-{4-[(3-methoxyphenyl)methyl]piperidin-1-yl}prop-2-en-1-one
- 1-[4-[(3-Methoxyphenyl)methyl]-1-piperidinyl]-2-propen-1-one
-
- インチ: 1S/C16H21NO2/c1-3-16(18)17-9-7-13(8-10-17)11-14-5-4-6-15(12-14)19-2/h3-6,12-13H,1,7-11H2,2H3
- InChIKey: LMBZRCUBMKVTHR-UHFFFAOYSA-N
- ほほえんだ: C(N1CCC(CC2=CC=CC(OC)=C2)CC1)(=O)C=C
計算された属性
- せいみつぶんしりょう: 259.157228913g/mol
- どういたいしつりょう: 259.157228913g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 19
- 回転可能化学結合数: 4
- 複雑さ: 308
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3
- トポロジー分子極性表面積: 29.5Ų
じっけんとくせい
- 密度みつど: 1.068±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- ふってん: 430.0±14.0 °C(Predicted)
- 酸性度係数(pKa): -0.90±0.40(Predicted)
1-[4-[(3-Methoxyphenyl)methyl]-1-piperidinyl]-2-propen-1-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6702383-0.05g |
1-{4-[(3-methoxyphenyl)methyl]piperidin-1-yl}prop-2-en-1-one |
2191110-28-6 | 95.0% | 0.05g |
$246.0 | 2025-03-13 |
1-[4-[(3-Methoxyphenyl)methyl]-1-piperidinyl]-2-propen-1-one 関連文献
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Susana Ibáñez,Radu Silaghi-Dumitrescu,Pablo J. Sanz Miguel,Deepali Gupta,Bernhard Lippert Dalton Trans., 2012,41, 6094-6103
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Xiaoze Bao,Jinhui Ren,Yang Yang,Xinyi Ye,Baomin Wang,Hong Wang Org. Biomol. Chem., 2020,18, 7977-7986
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Rupsha Chaudhuri,Arindam Das,Hsin-Yi Liao,Rai-Shung Liu Chem. Commun., 2010,46, 4601-4603
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Bing Li,Chao Zhang,Fang Peng,Wenzhi Wang,Bryan D. Vogt,K. T. Tan J. Mater. Chem. C, 2021,9, 1164-1173
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Kangyao Zhang,Shuzhen Lv,Dianping Tang Analyst, 2019,144, 5389-5393
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Youyong Yuan,Wenbo Wu,Shidang Xu Chem. Commun., 2017,53, 5287-5290
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Bang-Tun Zhao,María-Jesús Blesa,Nicolas Mercier,Franck Le Derf,Marc Sallé New J. Chem., 2005,29, 1164-1167
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10. A bioinspired glycopolymer for capturing membrane proteins in native-like lipid-bilayer nanodiscs†Bartholomäus Danielczak,Marie Rasche,Julia Lenz,Eugenio Pérez Patallo,Sophie Weyrauch,Florian Mahler,Annette Meister,Jonathan Oyebamiji Babalola,Cenek Kolar Nanoscale, 2022,14, 1855-1867
1-[4-[(3-Methoxyphenyl)methyl]-1-piperidinyl]-2-propen-1-oneに関する追加情報
Introduction to 1-[4-[(3-Methoxyphenyl)methyl]-1-piperidinyl]-2-propen-1-one and Its Significance in Modern Chemical Biology
Chemical compounds continue to play a pivotal role in the advancement of pharmaceutical sciences, particularly in the development of novel therapeutic agents. Among these, 1-[4-[(3-Methoxyphenyl)methyl]-1-piperidinyl]-2-propen-1-one, with the CAS number 2191110-28-6, has emerged as a compound of significant interest. This molecule, characterized by its intricate structural framework, has garnered attention due to its potential applications in medicinal chemistry and drug discovery.
The structural composition of 1-[4-[(3-Methoxyphenyl)methyl]-1-piperidinyl]-2-propen-1-one is notable for its incorporation of a piperidine ring, which is a common motif in bioactive molecules. The presence of a propenone moiety further enhances its chemical diversity, making it a versatile scaffold for further derivatization and functionalization. These structural features are not only crucial for its pharmacological properties but also contribute to its reactivity and interaction with biological targets.
In recent years, there has been a surge in research focused on developing small molecules that can modulate neurological and psychiatric disorders. The piperidine scaffold, in particular, has been extensively studied for its role in enhancing central nervous system (CNS) activity. This is largely attributed to its ability to cross the blood-brain barrier and interact with various neurotransmitter receptors. The compound 1-[4-[(3-Methoxyphenyl)methyl]-1-piperidinyl]-2-propen-1-one is no exception and has been explored for its potential as a precursor in the synthesis of novel CNS-active agents.
One of the most compelling aspects of 1-[4-[(3-Methoxyphenyl)methyl]-1-piperidinyl]-2-propen-1-one is its structural similarity to several known pharmacologically active compounds. This similarity suggests that it may exhibit similar biological activities, particularly in terms of receptor binding and pharmacokinetic properties. For instance, derivatives of piperidine have been shown to interact with serotonin receptors, dopamine receptors, and other key targets involved in mood regulation and cognitive function.
The methoxyphenyl group in the molecular structure of 1-[4-[(3-Methoxyphenyl)methyl]-1-piperidinyl]-2-propen-1-one adds another layer of complexity and potential functionality. Methoxy-substituted aromatic rings are known to influence the electronic properties of molecules, thereby affecting their binding affinity and metabolic stability. This feature makes it an attractive candidate for further optimization towards achieving higher efficacy and selectivity in drug development.
Recent advancements in computational chemistry have enabled researchers to predict the biological activity of compounds with greater accuracy. By leveraging molecular modeling techniques, scientists can simulate the interaction between 1-[4-[(3-Methoxyphenyl)methyl]-1-piperidinyl]-2-propen-1-one and various biological targets, providing valuable insights into its potential therapeutic applications. These computational studies have highlighted its potential as a lead compound for further development in areas such as depression, anxiety disorders, and neurodegenerative diseases.
In addition to its pharmacological potential, 1-[4-[(3-Methoxyphenyl)methyl]-1-piperidinyl]-2-propen-1-one has also been explored for its role in chemical biology research. Its unique structural features make it a valuable tool for studying enzyme mechanisms and receptor interactions. For example, researchers have used this compound to investigate the binding kinetics of neurotransmitter receptors, providing new insights into the molecular basis of neurological disorders.
The synthesis of 1-[4-[(3-Methoxyphenyl)methyl]-1-piperidinyl]-2-propen-1-one presents an interesting challenge due to its complex structure. However, recent developments in synthetic methodologies have made it more feasible to produce this compound on a larger scale. Techniques such as palladium-catalyzed cross-coupling reactions have been particularly useful in constructing the piperidine ring and the propenone moiety efficiently. These advances have not only facilitated research but also opened up new avenues for drug discovery.
The future prospects of 1-[4-[(3-Methoxyphenyl)methyl]-1-piperidinyl]-2-propen-1-one are promising, with ongoing studies aimed at optimizing its pharmacological properties and exploring new therapeutic applications. As our understanding of complex biological systems continues to grow, compounds like this are likely to play an increasingly important role in the development of next-generation therapeutics.
In conclusion, 1-[4-[(3-Methoxyphenyl)methyl]-1-piperidinyl]-2-propen-1-one (CAS no 2191110-28-6) represents a significant advancement in chemical biology and pharmaceutical research. Its unique structural features, combined with its potential biological activities, make it a valuable compound for further exploration. As research continues to uncover new applications for this molecule, it is likely to remain at the forefront of drug discovery efforts aimed at addressing some of the most challenging neurological and psychiatric disorders.
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